molecular formula C24H22ClNO2 B2688585 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-73-2

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2688585
CAS RN: 850907-73-2
M. Wt: 391.9
InChI Key: REVBWTWVDMFUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also has benzyl groups attached to it, one of which is chlorinated .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline backbone, followed by the attachment of the benzyl groups. The chlorination would likely be one of the final steps, as it typically requires harsh conditions that might interfere with earlier steps .


Molecular Structure Analysis

The isoquinoline backbone of the molecule is a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The benzyl groups are phenyl rings attached to the backbone via a methylene bridge. One of these benzyl groups is chlorinated, meaning it has a chlorine atom attached .


Chemical Reactions Analysis

As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The presence of the benzyl groups and the chlorine atom could make it a candidate for reactions such as substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the chlorinated benzyl group is likely to be somewhat polar, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

Photochemical Synthesis and Cyclization

Research has shown that compounds similar to "5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one" can be synthesized through photochemical processes. For instance, the photochemical synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines has been demonstrated, highlighting a method for obtaining isoquinoline derivatives through ortho and para photocyclizations (Ikeda et al., 1977).

Radical Cyclization to Aporphines

Another study described the radical cyclization of bromobenzylisoquinolines and benzylisoquinolin-3-ones, leading to the formation of aporphines or novel 5-oxoaporphines. This method offers a new pathway for synthesizing complex isoquinoline alkaloids (Estévez et al., 1994).

Antimicrobial Activity

The synthesis and in vitro antimicrobial activity of certain isoquinoline derivatives have been investigated. A study on 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives revealed potential antimicrobial properties against human pathogenic microorganisms, underscoring the therapeutic potential of isoquinoline compounds (Saravanan et al., 2015).

Antioxidant Properties

The antioxidant properties of isoquinoline derivatives have also been explored. For example, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, a compound related to the queried chemical, has been shown to exhibit excellent electron-donating and antioxidant activities, indicating its potential for various biomedical applications (Kawashima et al., 1979).

properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBWTWVDMFUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.